molecular formula C26H26O2 B11941393 Methanone, 1,2-phenylenebis[(2,4,6-trimethylphenyl)- CAS No. 4497-23-8

Methanone, 1,2-phenylenebis[(2,4,6-trimethylphenyl)-

Cat. No.: B11941393
CAS No.: 4497-23-8
M. Wt: 370.5 g/mol
InChI Key: QASBUHRBMUQEDW-UHFFFAOYSA-N
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Description

1,2-BIS(2,4,6-TRIMETHYLBENZOYL)BENZENE: is an organic compound with the molecular formula C26H26O2. It is known for its unique structure, which consists of a benzene ring substituted with two 2,4,6-trimethylbenzoyl groups. This compound is often used in various chemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-BIS(2,4,6-TRIMETHYLBENZOYL)BENZENE can be synthesized through a multi-step process involving the reaction of 2,4,6-trimethylbenzoyl chloride with benzene in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,2-BIS(2,4,6-TRIMETHYLBENZOYL)BENZENE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-BIS(2,4,6-TRIMETHYLBENZOYL)BENZENE has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-BIS(2,4,6-TRIMETHYLBENZOYL)BENZENE exerts its effects is primarily through the generation of free radicals upon exposure to UV light. These free radicals can initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The compound’s ability to absorb UV light and generate radicals makes it an effective photoinitiator .

Comparison with Similar Compounds

  • Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
  • Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
  • 1,2-Bis(trimethylsilyl)benzene

Comparison: 1,2-BIS(2,4,6-TRIMETHYLBENZOYL)BENZENE is unique due to its dual benzoyl groups, which enhance its photoinitiating properties compared to similar compounds. While diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide and phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide are also effective photoinitiators, they differ in their molecular structure and reactivity. 1,2-Bis(trimethylsilyl)benzene, on the other hand, is used more for its silicon-containing properties rather than photoinitiation .

Properties

CAS No.

4497-23-8

Molecular Formula

C26H26O2

Molecular Weight

370.5 g/mol

IUPAC Name

[2-(2,4,6-trimethylbenzoyl)phenyl]-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C26H26O2/c1-15-11-17(3)23(18(4)12-15)25(27)21-9-7-8-10-22(21)26(28)24-19(5)13-16(2)14-20(24)6/h7-14H,1-6H3

InChI Key

QASBUHRBMUQEDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2C(=O)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

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